molecular formula C14H11ClO4 B11151479 (8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate CAS No. 304889-94-9

(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate

Cat. No.: B11151479
CAS No.: 304889-94-9
M. Wt: 278.69 g/mol
InChI Key: HYFFAJVZLXGFRB-UHFFFAOYSA-N
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Description

Cyclopentacbenzopyran-4(1H)-one, 7-(acetyloxy)-8-chloro-2,3-dihydro- is a complex organic compound with a unique structure that combines elements of cyclopentane, benzopyran, and acetoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentacbenzopyran-4(1H)-one, 7-(acetyloxy)-8-chloro-2,3-dihydro- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by chlorination and acetylation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

Cyclopentacbenzopyran-4(1H)-one, 7-(acetyloxy)-8-chloro-2,3-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Cyclopentacbenzopyran-4(1H)-one, 7-(acetyloxy)-8-chloro-2,3-dihydro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentacbenzopyran-4(1H)-one, 7-(acetyloxy)-8-chloro-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentacbenzopyran-4(1H)-one, 7-(acetyloxy)-8-chloro-2,3-dihydro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

304889-94-9

Molecular Formula

C14H11ClO4

Molecular Weight

278.69 g/mol

IUPAC Name

(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate

InChI

InChI=1S/C14H11ClO4/c1-7(16)18-13-6-12-10(5-11(13)15)8-3-2-4-9(8)14(17)19-12/h5-6H,2-4H2,1H3

InChI Key

HYFFAJVZLXGFRB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl

Origin of Product

United States

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